molecular formula C16H16N2O4S2 B11277186 N-(3-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamide

N-(3-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamide

Cat. No.: B11277186
M. Wt: 364.4 g/mol
InChI Key: GUGPBJUTSQGXEL-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamide is a complex organic compound that belongs to the class of benzothiazepines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a methoxyphenyl group and a sulfonamide moiety in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-methoxyaniline with 2-aminobenzenesulfonamide, followed by cyclization and oxidation reactions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production often requires the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives. These products can have different biological activities and properties, making them valuable for further research and development.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.

    Medicine: The compound has been investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and modulating various biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazepines and sulfonamides, such as:

  • 3-methoxyphenyl isothiocyanate
  • 4-methoxyphenylacryloyl derivatives
  • Methoxetamine and its analogues

Uniqueness

N-(3-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its methoxyphenyl group and sulfonamide moiety contribute to its potential as a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H16N2O4S2

Molecular Weight

364.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide

InChI

InChI=1S/C16H16N2O4S2/c1-22-12-4-2-3-11(9-12)18-24(20,21)13-5-6-15-14(10-13)17-16(19)7-8-23-15/h2-6,9-10,18H,7-8H2,1H3,(H,17,19)

InChI Key

GUGPBJUTSQGXEL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)SCCC(=O)N3

Origin of Product

United States

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